(3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone
CAS No.: 852132-43-5
Cat. No.: VC6355166
Molecular Formula: C18H19N3OS
Molecular Weight: 325.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852132-43-5 |
|---|---|
| Molecular Formula | C18H19N3OS |
| Molecular Weight | 325.43 |
| IUPAC Name | (3-methyl-6-phenylimidazo[2,1-b][1,3]thiazol-2-yl)-piperidin-1-ylmethanone |
| Standard InChI | InChI=1S/C18H19N3OS/c1-13-16(17(22)20-10-6-3-7-11-20)23-18-19-15(12-21(13)18)14-8-4-2-5-9-14/h2,4-5,8-9,12H,3,6-7,10-11H2,1H3 |
| Standard InChI Key | PKBWDGAWMJCDGL-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCCCC4 |
Introduction
Chemical Identity and Structural Properties
Molecular Architecture
The compound’s IUPAC name, (3-methyl-6-phenylimidazo[2,1-b] thiazol-2-yl)-piperidin-1-ylmethanone, reflects its hybrid structure combining an imidazo[2,1-b]thiazole scaffold with a piperidine carbonyl group. The molecular formula C₁₈H₁₉N₃OS (molecular weight: 325.43 g/mol) underscores its moderate hydrophobicity, a trait critical for membrane permeability in drug design. Key structural features include:
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A bicyclic imidazo[2,1-b]thiazole system with a methyl group at position 3 and a phenyl ring at position 6.
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A piperidin-1-ylmethanone substituent at position 2 of the imidazo-thiazole core.
The three-dimensional conformation, as inferred from its InChIKey (PKBWDGAWMJCDGL-UHFFFAOYSA-N), suggests planar aromatic regions and a flexible piperidine tail, which may influence binding to biological targets.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 852132-43-5 |
| Molecular Formula | C₁₈H₁₉N₃OS |
| Molecular Weight | 325.43 g/mol |
| SMILES | CC1=C(SC2=NC(=CN12)C3=CC=CC=C3)C(=O)N4CCCCC4 |
| XLogP3 | 3.2 (estimated) |
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of (3-Methyl-6-phenylimidazo[2,1-b]thiazol-2-yl)(piperidin-1-yl)methanone typically involves multi-step reactions to construct the imidazo-thiazole core followed by functionalization with the piperidine moiety. A representative approach includes:
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Formation of the Imidazo-Thiazole Core: Cyclocondensation of 2-aminothiazole derivatives with α-haloketones or α-diketones under basic conditions .
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Introduction of the Piperidine Group: Reaction of the imidazo-thiazole intermediate with piperidine-1-carbonyl chloride or via Ullmann-type coupling in the presence of a palladium catalyst.
Notably, the methyl group at position 3 is introduced early in the synthesis through alkylation or by using pre-functionalized starting materials .
Structural Analogues and Activity Trends
Modifications to the parent structure have been explored to enhance pharmacological properties. For example:
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Phenyl Ring Substitutions: Electron-withdrawing groups (e.g., Cl, NO₂) at the para position of the phenyl ring improve cytotoxicity in cancer cell lines .
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Piperidine Replacements: Morpholine or 4-methylpiperazine variants alter solubility and target affinity, as seen in analogues tested against VEGFR2 kinase .
Biological Activity and Mechanistic Insights
Anticancer Activity
The compound’s imidazo-thiazole core aligns with known anticancer scaffolds. Key findings from analogues include:
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Inhibition of Kinase Pathways: Pyridinyl-substituted derivatives suppress VEGFR2 (IC₅₀: 1.4–22.6 µM) and EGFR, reducing proliferation in MDA-MB-231 breast cancer cells .
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Apoptosis Induction: Thiadiazole-fused analogues trigger caspase-3 activation in pancreatic adenocarcinoma cells (SUIT-2, IC₅₀: 5.11–10.8 µM) .
Table 2: Cytotoxic Activity of Structural Analogues
| Compound | Cell Line | IC₅₀ (µM) | Target |
|---|---|---|---|
| 5l | MDA-MB-231 | 1.4 | VEGFR2 |
| 9c | SUIT-2 | 5.11 | Caspase-3 |
| Sorafenib | MDA-MB-231 | 5.2 | Multi-kinase |
Research Gaps and Future Directions
Unanswered Questions
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Target Identification: The precise molecular targets (e.g., kinases, GPCRs) remain unvalidated.
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In Vivo Efficacy: No published studies on tumor xenograft models.
Proposed Studies
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Proteomic Profiling: To identify binding partners using affinity chromatography-mass spectrometry.
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SAR Expansion: Systematic variation of the piperidine and phenyl groups to optimize potency.
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